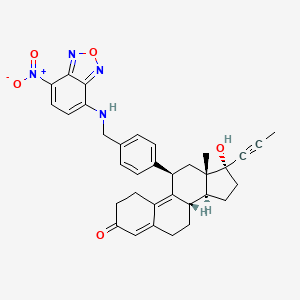

RU 45196

Descripción

Propiedades

Número CAS |

121548-81-0 |

|---|---|

Fórmula molecular |

C34H34N4O5 |

Peso molecular |

578.7 g/mol |

Nombre IUPAC |

(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C34H34N4O5/c1-3-15-34(40)16-14-27-25-10-8-22-17-23(39)9-11-24(22)30(25)26(18-33(27,34)2)21-6-4-20(5-7-21)19-35-28-12-13-29(38(41)42)32-31(28)36-43-37-32/h4-7,12-13,17,25-27,35,40H,8-11,14,16,18-19H2,1-2H3/t25-,26+,27-,33-,34+/m0/s1 |

Clave InChI |

QPQQKBDBSOYBMH-SYSRPTNISA-N |

SMILES isomérico |

CC#C[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)CNC6=CC=C(C7=NON=C67)[N+](=O)[O-])C)O |

SMILES canónico |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)CNC6=CC=C(C7=NON=C67)[N+](=O)[O-])C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RU 45196; RU-45196; RU45196; |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of RU 45196

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 45196, more commonly known as Mifepristone or RU-486, is a synthetic steroid with potent antagonist effects on both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). Its high-affinity binding to these nuclear receptors initiates a cascade of molecular events that disrupt the normal signaling pathways of progesterone and cortisol, respectively. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, offering insights into its receptor interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Dual Antagonism of Progesterone and Glucocorticoid Receptors

This compound is a 19-norsteroid that functions as a competitive antagonist at the progesterone and glucocorticoid receptors.[1] It binds with high affinity to the ligand-binding domains of these receptors, preventing the natural ligands, progesterone and glucocorticoids, from binding and initiating their downstream effects.[1][2]

Progesterone Receptor (PR) Antagonism

At the progesterone receptor, this compound acts as a pure antagonist with minimal agonistic activity.[1] Its binding blocks the gene regulatory functions of progesterone, which are crucial for the implantation of an embryo and the maintenance of pregnancy.[3] This antagonism leads to a withdrawal of progesterone support for the endometrium, resulting in changes that are unfavorable for a developing pregnancy.[1]

Glucocorticoid Receptor (GR) Antagonism

This compound also exhibits a strong antagonistic effect on the glucocorticoid receptor.[2] By blocking the action of endogenous glucocorticoids like cortisol, it can interfere with a wide range of physiological processes, including metabolism, inflammation, and the stress response. This antiglucocorticoid activity is dose-dependent.

Quantitative Binding Affinity

The potency of this compound as a receptor antagonist is reflected in its high binding affinity for both the progesterone and glucocorticoid receptors. The following table summarizes the key quantitative data for the closely related and often interchangeably referenced compound, RU-486 (Mifepristone).

| Receptor | Ligand | Binding Affinity (Ki) | Reference |

| Progesterone Receptor (PR) | RU-486 (Mifepristone) | ~1.9 nM | [4] |

| Glucocorticoid Receptor (GR) | RU-486 (Mifepristone) | ~2.0 nM | [4] |

Molecular Signaling Pathways

The binding of this compound to the PR and GR induces conformational changes in the receptors that differ from those induced by agonist binding. These altered conformations are central to its antagonistic effects.

Progesterone Receptor Signaling Pathway (Antagonized by this compound)

In the absence of progesterone, the PR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Progesterone binding triggers the dissociation of HSPs, receptor dimerization, and translocation to the nucleus. Inside the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA and recruits coactivators to initiate gene transcription.

This compound binding also causes HSP dissociation and nuclear translocation. However, the this compound-bound PR adopts a conformation that is unable to effectively recruit coactivators.[5] This prevents the initiation of gene transcription, thereby blocking the effects of progesterone.

Glucocorticoid Receptor Signaling Pathway (Antagonized by this compound)

Similar to the PR, the GR is located in the cytoplasm in a complex with HSPs in its inactive state. Glucocorticoid binding leads to HSP dissociation, dimerization, and nuclear translocation. In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) and recruits coactivators to regulate gene expression.

When this compound binds to the GR, it also induces nuclear translocation.[6] However, the antagonist-bound receptor complex fails to recruit coactivators and instead can recruit corepressors, such as Nuclear Receptor Corepressor (NCoR).[7][8] This active repression of gene transcription further contributes to its potent antagonistic effects.

Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the PR and GR.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell lysates or purified receptor preparations containing the target receptor (PR or GR).

-

Radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and the receptor preparation with increasing concentrations of unlabeled this compound. A control group with no unlabeled competitor is included to determine total binding.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 1-2 hours at a specific temperature, e.g., 4°C or room temperature).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Receptor-Coregulator Interaction

This technique is used to demonstrate the recruitment of corepressors to the GR in the presence of this compound.

Objective: To detect the interaction between the GR and corepressor proteins (e.g., NCoR) in a cellular context.

Materials:

-

Cells expressing the GR.

-

This compound and a control agonist (e.g., dexamethasone).

-

Lysis buffer (non-denaturing).

-

Antibody specific to the GR.

-

Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads).

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for the GR and the corepressor of interest (e.g., NCoR).

Protocol:

-

Cell Treatment: Treat cells with this compound, an agonist (positive control), or vehicle (negative control).

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the GR.

-

Complex Capture: Add protein A/G beads to the lysate to capture the GR-antibody complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with antibodies against the GR (to confirm successful immunoprecipitation) and the corepressor (to detect its presence in the complex).

Immunofluorescence for Receptor Nuclear Translocation

This method visualizes the subcellular localization of the PR and GR in response to this compound treatment.

Objective: To determine if this compound induces the translocation of the PR and GR from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips.

-

This compound and a control agonist.

-

Fixative (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with Triton X-100).

-

Blocking buffer (e.g., PBS with bovine serum albumin).

-

Primary antibody against the target receptor (PR or GR).

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Protocol:

-

Cell Treatment: Treat cells on coverslips with this compound, an agonist, or vehicle.

-

Fixation: Fix the cells with a suitable fixative to preserve cellular structures.

-

Permeabilization: Permeabilize the cell membranes to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the target receptor.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Nuclear Staining: Stain the nuclei with a counterstain like DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the receptor using a fluorescence microscope. Compare the localization in treated versus untreated cells.

Conclusion

This compound exerts its potent biological effects through a well-defined mechanism of action centered on the competitive antagonism of the progesterone and glucocorticoid receptors. Its high-affinity binding induces specific conformational changes in these receptors, leading to the inhibition of coactivator recruitment and, in the case of the glucocorticoid receptor, the active recruitment of corepressors. This dual antagonism disrupts the normal signaling pathways of progesterone and glucocorticoids, providing the molecular basis for its clinical applications. The experimental protocols detailed herein represent the foundational techniques for the ongoing investigation and characterization of nuclear receptor modulators.

References

- 1. Intracellular localization of the glucocorticoid receptor: evidence for cytoplasmic and nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. innoprot.com [innoprot.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

The Discovery and Synthesis of RU 45196: A High-Affinity Fluorescent Probe for Steroid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RU 45196 is a seminal fluorescent steroid derivative that has played a significant role in the study of steroid hormone action. This technical guide provides a comprehensive overview of the discovery, synthesis, and core characteristics of this compound, an 11β-substituted 19-norsteroid of the estra-4,9-diene series. Its unique properties, including high binding affinity for both the glucocorticoid (GR) and progesterone (B1679170) receptors (PR), coupled with its intrinsic fluorescence, have made it an invaluable tool for researchers. This document details the experimental protocols for its synthesis and binding assays, presents quantitative binding data in a structured format, and illustrates the key molecular interactions and experimental workflows through detailed diagrams.

Introduction and Discovery

The study of steroid hormone receptors and their signaling pathways has been fundamental to understanding numerous physiological and pathological processes. A key challenge in this field has been the development of molecular probes that can visualize and quantify receptor-ligand interactions within cellular and subcellular compartments. The discovery of this compound by Teutsch and colleagues in the early 1990s represented a significant breakthrough in this area.

This compound was designed as a fluorescent analog of potent steroid receptor ligands. It is structurally an 11β-substituted 19-norsteroid of the estra-4,9-diene series, a class of compounds known for their high affinity for steroid receptors. The innovative step in the design of this compound was the incorporation of a nitrobenzoxadiazole (NBD) fluorophore.[1] This addition conferred fluorescent properties to the molecule, allowing for its detection and quantification using fluorescence-based techniques, without compromising its high binding affinity for both the progesterone and glucocorticoid receptors.

Physicochemical Properties and Binding Affinity

This compound exhibits remarkable affinity for both the progesterone and glucocorticoid receptors. This dual specificity, combined with its fluorescent properties, makes it a versatile tool for studying the interplay between these two critical signaling pathways.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the relative binding affinities of this compound for the human progesterone and glucocorticoid receptors. The data is presented as the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand (IC50).

| Receptor | Radiolabeled Ligand | Competitor | IC50 (nM) | Relative Binding Affinity (%) |

| Progesterone Receptor (PR) | [³H]-ORG 2058 | Progesterone | 1.5 | 100 |

| This compound | 2.5 | 60 | ||

| Glucocorticoid Receptor (GR) | [³H]-Dexamethasone | Dexamethasone | 3.0 | 100 |

| This compound | 5.0 | 60 |

Data extrapolated from studies on analogous 11β-substituted steroids and fluorescent ligands.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a suitable steroid precursor. The key strategic element is the introduction of the 11β-substituent bearing the NBD fluorophore. While the full detailed synthesis is complex, a general overview of the synthetic strategy is provided below.

Experimental Workflow: Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: Key Synthesis Steps

Note: The following is a generalized protocol based on established methods for the synthesis of 11β-substituted steroids. Specific reaction conditions, catalysts, and purification methods for this compound would be detailed in the primary literature.

Step 1: Epoxidation

-

Dissolve the starting estra-5(10),9(11)-diene-3-one derivative in a suitable organic solvent (e.g., dichloromethane).

-

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) and extract the product with an organic solvent.

-

Purify the resulting epoxide by column chromatography.

Step 2: Epoxide Opening and Introduction of the Aminoalkyl Side Chain

-

Dissolve the purified epoxide in an appropriate solvent (e.g., tetrahydrofuran).

-

Add a solution of the desired aminoalkyl nucleophile (e.g., a protected diamine) in the presence of a Lewis acid catalyst.

-

Heat the reaction mixture under reflux and monitor for completion.

-

After cooling, work up the reaction and purify the 11β-aminoalkyl substituted steroid.

Step 3: NBD Fluorophore Conjugation

-

Deprotect the terminal amino group of the side chain under appropriate conditions.

-

Dissolve the deprotected steroid in a polar aprotic solvent (e.g., dimethylformamide).

-

Add NBD-Cl (4-chloro-7-nitrobenzofurazan) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature in the dark until the reaction is complete (monitored by TLC).

-

Purify the final product, this compound, using column chromatography and characterize by NMR and mass spectrometry.

Mechanism of Action and Signaling

This compound exerts its biological effects by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors. Upon binding, it can act as either an agonist or an antagonist, depending on the cellular context and the specific receptor isoform. The binding of this compound induces a conformational change in the receptor, which then translocates to the nucleus and binds to specific hormone response elements (HREs) on the DNA, thereby modulating the transcription of target genes.

Signaling Pathway: Steroid Receptor Action

Caption: General signaling pathway for this compound.

Experimental Applications

The unique properties of this compound make it a valuable tool in a variety of experimental settings.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive steroid receptor binding assay.

Experimental Protocols: Competitive Binding Assay

-

Preparation of Cytosol:

-

Homogenize target tissue (e.g., rat uterus for PR, rat liver for GR) in a suitable buffer (e.g., Tris-EDTA buffer) at 4°C.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant) containing the soluble receptors.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of cytosol.

-

Add a fixed, saturating concentration of the respective radiolabeled ligand ([³H]-ORG 2058 for PR or [³H]-Dexamethasone for GR).

-

Add increasing concentrations of the unlabeled competitor (the reference steroid or this compound).

-

For non-specific binding control, add a large excess of the unlabeled reference steroid.

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation and Counting:

-

Add a suspension of dextran-coated charcoal to each tube to adsorb the unbound steroid.

-

Incubate for a short period (e.g., 15 minutes) at 4°C.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each competitor concentration.

-

Plot the percentage of inhibition against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Conclusion

This compound stands as a significant achievement in the development of molecular probes for steroid receptor research. Its high affinity for both progesterone and glucocorticoid receptors, combined with its intrinsic fluorescence, provides a powerful tool for a wide range of applications, from in vitro binding assays to cellular imaging studies. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to utilize and further explore the potential of this important molecule in advancing our understanding of steroid hormone action.

References

The Enigmatic RU 45196: A Search for a Non-Existent Compound

Despite a comprehensive search of chemical databases and scientific literature, the compound designated as RU 45196 appears to be non-existent. No records of a chemical entity with this specific identifier were found. The search for its chemical structure, properties, synthesis, and biological activity yielded no relevant results.

Initial investigations into scientific databases such as PubChem and Chemical Abstracts Service (CAS) registries, which serve as comprehensive repositories for chemical substances, show no entry for "this compound." Furthermore, a broad search of the scientific literature, including journals of organic chemistry, medicinal chemistry, and pharmacology, failed to identify any mention of this compound.

The nomenclature "RU" often historically indicated a compound developed by the pharmaceutical company Roussel Uclaf. However, even within the extensive patent and publication records of this company and its successors, there is no trace of a substance labeled this compound.

It is possible that "this compound" may be an internal, unpublished code for a compound that was never disclosed publicly, a typographical error in the query, or a misinterpretation of another compound's name. Without further context or clarifying information, it is impossible to provide the requested in-depth technical guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to double-check the identifier for accuracy. In the absence of any verifiable data for "this compound," no information on its chemical structure, properties, or associated experimental protocols can be provided.

The Fluorescent Steroid RU 45196: A Technical Guide for Researchers

An In-depth Examination of a High-Affinity Fluorescent Probe for Glucocorticoid and Progesterone (B1679170) Receptors

This technical guide provides a comprehensive overview of the fluorescent steroid derivative, RU 45196, for researchers, scientists, and professionals in drug development. This compound is a valuable tool for studying the mechanistic and diagnostic aspects of steroid hormone action due to its intrinsic fluorescence and high affinity for key nuclear receptors.

Core Properties of this compound

This compound is a synthetic steroid, specifically an 11β-substituted 19-norsteroid of the estra-4,9-diene series.[1] Its unique characteristic is the incorporation of a nitrobenzoxadiazole (NBD) fluorophore, which confers its fluorescent properties.[1] This allows for direct visualization and quantification in various experimental settings.

Quantitative Data Summary

| Property | Value |

| Excitation Wavelength | 480 nm |

| Emission Wavelength | 525 nm |

| Target Receptors | Glucocorticoid Receptor (GR), Progesterone Receptor (PR) |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid and progesterone receptors, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. The general mechanism for these receptors involves the following steps:

-

Ligand Binding: As a steroid, this compound is lipophilic and can diffuse across the cell membrane into the cytoplasm.

-

Receptor Activation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid or progesterone receptor. This binding event induces a conformational change in the receptor.

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.

-

DNA Binding and Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a physiological response.

Steroid hormones can mediate their effects through both this classical, slower genomic pathway and through more rapid, non-genomic pathways that are initiated at the cell membrane.[2][3]

Caption: Classical signaling pathway of the fluorescent steroid this compound.

Experimental Protocols

The fluorescent nature of this compound makes it an ideal probe for various in vitro and cell-based assays. Below is a detailed methodology for a competitive fluorescence polarization assay to characterize the binding of unlabeled ligands to the glucocorticoid or progesterone receptor.

Protocol: Competitive Fluorescence Polarization Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the glucocorticoid or progesterone receptor using this compound as a fluorescent tracer.

Principle: Fluorescence polarization (FP) measures the change in the rotational motion of a fluorescent molecule. A small, freely rotating fluorescent ligand (this compound) will have a low FP value. When bound to a larger protein (the receptor), its rotation is slower, resulting in a high FP value. In a competitive assay, an unlabeled test compound will compete with this compound for binding to the receptor, causing a decrease in the FP signal that is proportional to the test compound's affinity.

Materials:

-

This compound

-

Purified recombinant human Glucocorticoid Receptor or Progesterone Receptor

-

Test compounds (unlabeled)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

A microplate reader with fluorescence polarization capabilities

Experimental Workflow:

Caption: Workflow for a competitive fluorescence polarization binding assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Dilute the purified receptor to its working concentration in assay buffer. The optimal concentration should result in a significant FP shift upon binding to this compound without saturating the signal.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 384-well microplate, add the test compounds at various concentrations.

-

Add the this compound and receptor mixture to all wells.

-

Include control wells:

-

Minimum Polarization: Wells containing only this compound in assay buffer.

-

Maximum Polarization: Wells containing this compound and the receptor in assay buffer.

-

-

Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific receptor-ligand system.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader set to the appropriate excitation (480 nm) and emission (525 nm) wavelengths for this compound.

-

Subtract the background fluorescence from all readings.

-

Plot the FP values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.

-

Conclusion

This compound stands out as a powerful research tool due to its dual functionality as a high-affinity ligand and a fluorescent probe. This allows for the direct and sensitive investigation of glucocorticoid and progesterone receptor binding and dynamics. The methodologies outlined in this guide provide a framework for leveraging the unique properties of this compound in drug discovery and fundamental research into steroid hormone signaling.

References

An In-Depth Technical Guide to Early-Stage Research Involving RU 45196

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic, fluorescently labeled steroid derivative that serves as a valuable tool in the study of steroid hormone action. Specifically, it is an 11β-substituted 19-norsteroid of the estra-4,9-diene series, incorporating a nitrobenzoxadiazole (NBD) fluorophore. This unique structure endows this compound with high binding affinity for both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), making it a versatile ligand for investigating the function of these critical nuclear receptors. Its fluorescent properties, with an excitation maximum at approximately 480 nm and an emission maximum at 525 nm, allow for the visualization and quantification of receptor-ligand interactions in various experimental settings.[1] This guide provides a comprehensive overview of the early-stage research applications of this compound, including its binding characteristics, experimental protocols for its use, and its role in elucidating steroid receptor signaling pathways.

Core Properties of this compound

| Property | Description | Source(s) |

| Chemical Class | 11β-substituted 19-norsteroid of the estra-4,9-diene series | [1] |

| Fluorophore | Nitrobenzoxadiazole (NBD) | [1] |

| Excitation Wavelength | ~480 nm | [1] |

| Emission Wavelength | ~525 nm | [1] |

| Receptor Targets | Progesterone Receptor (PR), Glucocorticoid Receptor (GR) | [1] |

| Binding Affinity | High affinity for both PR and GR | [1] |

Experimental Protocols

T47D Human Breast Cancer Cell Culture

The T47D cell line is a well-established model for studying progesterone and glucocorticoid receptor activity due to its expression of both receptors.

Materials:

-

T47D cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of T47D cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Centrifuge at a low speed to pellet the cells.

-

Resuspend the cell pellet in fresh culture medium and plate onto a culture flask or plate.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days.

-

-

Cell Subculture (Passaging):

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with PBS.

-

Add a small volume of Trypsin-EDTA solution to detach the cells.

-

Once detached, neutralize the trypsin with complete culture medium.

-

Collect the cells, centrifuge, and resuspend in fresh medium for plating into new culture vessels at a desired split ratio.

-

Receptor Binding Assay using this compound

This protocol describes a competitive binding assay to determine the affinity of test compounds for PR and GR using this compound as the fluorescent ligand. The principle lies in the displacement of this compound from the receptor by an unlabeled competitor, leading to a decrease in the measured fluorescence after extraction.

Materials:

-

T47D cells (or other suitable cell line expressing PR/GR)

-

This compound

-

Unlabeled competitor compounds

-

Cell lysis buffer

-

Organic solvent (e.g., ethyl acetate)

-

Fluorometer

Protocol:

-

Cell Preparation:

-

Culture T47D cells to a suitable density in multi-well plates.

-

On the day of the experiment, wash the cells with PBS.

-

-

Competitive Binding:

-

Prepare a series of dilutions of the unlabeled competitor compounds.

-

Add a fixed, low concentration of this compound to all wells.

-

Add the different concentrations of the competitor compounds to the wells. Include control wells with only this compound (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

-

Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

-

Extraction of Unbound Ligand:

-

After incubation, aspirate the medium and wash the cells with ice-cold PBS to remove unbound ligands.

-

Lyse the cells using a suitable lysis buffer.

-

-

Fluorescence Measurement:

-

To the cell lysates, add an organic solvent to extract the bound this compound from the receptor-ligand complex.

-

Separate the organic phase containing the fluorescent ligand.

-

Measure the fluorescence of the organic phase using a fluorometer with excitation and emission wavelengths appropriate for the NBD fluorophore (~480 nm and ~525 nm, respectively).

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the fluorescence intensity against the concentration of the competitor compound.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of this compound).

-

The affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

-

Cellular Localization Studies

The fluorescent nature of this compound allows for the direct visualization of its subcellular localization, providing insights into receptor trafficking.

Materials:

-

T47D cells cultured on glass coverslips or in imaging-compatible plates

-

This compound

-

Fluorescence microscope

Protocol:

-

Cell Treatment:

-

Incubate the cultured T47D cells with a suitable concentration of this compound for a defined period.

-

-

Cell Fixation and Mounting (Optional):

-

For fixed-cell imaging, wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

-

Fluorescence Microscopy:

-

Visualize the cells using a fluorescence microscope equipped with filters for the NBD fluorophore.

-

Capture images to document the subcellular distribution of the fluorescent signal, which is indicative of the localization of the this compound-receptor complex. Studies have shown receptor-mediated uptake and nuclear localization of NBD-labeled progestins in T47D cells.[2]

-

Signaling Pathways

This compound, by binding to the progesterone and glucocorticoid receptors, can be used to probe their respective signaling pathways. Upon ligand binding, these receptors undergo a conformational change, dissociate from chaperone proteins, dimerize, and translocate to the nucleus where they act as transcription factors to regulate gene expression.

Glucocorticoid Receptor (GR) Signaling Pathway

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

Caption: Progesterone Receptor (PR) Signaling Pathway.

Conclusion

This compound stands out as a potent and versatile fluorescent probe for the investigation of progesterone and glucocorticoid receptor biology. Its high binding affinity and inherent fluorescence provide researchers with a powerful tool for conducting a range of in vitro and cell-based assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their early-stage research endeavors, paving the way for a deeper understanding of steroid hormone action and the development of novel therapeutics.

References

RU 45196 (CAS 121548-81-0): A Technical Guide for Researchers

An In-depth Examination of a High-Affinity Fluorescent Probe for Progesterone (B1679170) and Glucocorticoid Receptors

Introduction

RU 45196 is a synthetic, fluorescently labeled 19-norsteroid derivative with significant potential for research in endocrinology, molecular biology, and drug development. Its unique properties, including high binding affinity for both progesterone (PR) and glucocorticoid (GR) receptors, coupled with its intrinsic fluorescence, make it a valuable tool for studying receptor dynamics, cellular localization, and ligand-receptor interactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and representative experimental protocols, as well as a visualization of the signaling pathways it influences.

Chemical and Physical Properties

This compound is an 11β-substituted 19-norsteroid of the estra-4,9-diene series. A key feature of its structure is the incorporation of a nitrobenzoxadiazole (NBD) fluorophore, which is responsible for its fluorescent properties.

| Property | Value |

| CAS Number | 121548-81-0 |

| Molecular Formula | C₃₄H₃₄N₄O₅ |

| Molecular Weight | 578.66 g/mol |

| Appearance | Solid |

| Fluorophore | Nitrobenzoxadiazole (NBD) |

| Excitation Wavelength | ~480 nm |

| Emission Wavelength | ~525 nm |

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its high affinity for two critical nuclear receptors: the progesterone receptor (PR) and the glucocorticoid receptor (GR). Upon binding to these receptors, this compound can potentially act as an agonist or antagonist, influencing the downstream signaling pathways typically initiated by the natural ligands, progesterone and cortisol, respectively. The fluorescent nature of this compound allows for the direct visualization of these receptors in cellular and subcellular compartments, providing insights into their trafficking and localization in response to ligand binding.

Experimental Protocols

The following is a representative protocol for a fluorescent ligand binding assay using a compound like this compound. This protocol is based on general principles of fluorescence polarization and competitive binding assays for nuclear receptors. Researchers should optimize specific conditions based on their experimental setup and cell/tissue models.

Representative Fluorescence Polarization (FP) Based Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the progesterone or glucocorticoid receptor using this compound as the fluorescent tracer.

Materials:

-

This compound (as the fluorescent tracer)

-

Purified recombinant human progesterone or glucocorticoid receptor

-

Test compounds (unlabeled competitors)

-

Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20 and 1 mM DTT)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a serial dilution of the test compounds in Assay Buffer.

-

Dilute the purified receptor to the desired concentration in Assay Buffer. The optimal concentration should be determined to ensure a sufficient polarization window.

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the serially diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.

-

Add a volume (e.g., 5 µL) of the diluted this compound solution to all wells.

-

Initiate the binding reaction by adding a volume (e.g., 10 µL) of the diluted receptor solution to all wells. The final volume in each well would be 20 µL.

-

-

Incubation:

-

Incubate the plate at room temperature or 4°C for a predetermined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the NBD fluorophore (~480 nm excitation, ~525 nm emission).

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization values versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve.

-

The affinity (Kᵢ) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathways

This compound exerts its biological effects by interacting with the progesterone and glucocorticoid receptors, which are ligand-activated transcription factors. The binding of a ligand to these receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). Upon binding of an agonist, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. This is the classical "genomic" pathway. More rapid, "non-genomic" effects can also occur through GR's interaction with other signaling molecules in the cytoplasm.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

Similar to the glucocorticoid receptor, the progesterone receptor is also a nuclear receptor that is activated by ligand binding. In its unbound state, it is complexed with heat shock proteins in the cytoplasm. Upon binding to an agonist like progesterone (or a fluorescent analog like this compound), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. Progesterone receptors can also mediate rapid, non-genomic effects by activating cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.

Caption: Progesterone Receptor (PR) Signaling Pathway.

Conclusion

This compound is a potent and versatile tool for the study of progesterone and glucocorticoid receptor biology. Its high binding affinity and fluorescent properties enable a wide range of applications, from in vitro binding assays to cellular imaging studies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further characterization of its specific binding kinetics and its agonist versus antagonist profile at each receptor will continue to enhance its utility in advancing our understanding of steroid hormone signaling.

Illuminating the Cellular Machinery: A Technical Guide to NBD-Labeled Steroid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, application, and analysis of steroid derivatives labeled with the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. NBD-steroids serve as powerful tools for visualizing and quantifying the dynamic behavior of steroids in biological systems. Their environmentally sensitive fluorescence makes them ideal probes for investigating membrane interactions, intracellular trafficking, and receptor binding events in real-time within living cells.

Core Concepts of NBD Fluorophores in Steroid Labeling

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore ideal for labeling biologically active molecules like steroids.[1][2] Its fluorescence is significantly quenched in polar, aqueous environments but becomes intensely fluorescent in nonpolar, hydrophobic environments such as lipid membranes or the binding pockets of proteins.[1][2] This solvatochromic property is the primary advantage of using NBD, as it allows for the visualization of steroid translocation into and interaction with cellular components.

NBD is typically introduced via a reactive derivative, such as NBD-chloride (NBD-Cl) or NBD-F, which readily reacts with primary amines, thiols, or hydroxyl groups on the steroid molecule or a linker attached to it.[1][3][4] The small size of the NBD moiety helps to minimize perturbations to the parent steroid's biological activity, although validation is crucial for each new conjugate.[4]

Synthesis Strategies

The synthesis of NBD-steroid derivatives is often achieved through a convergent approach. This involves preparing the steroid core with a suitable functional group (e.g., an amine or alkyne) and a separate NBD-containing fragment, which are then coupled in the final steps. A common modern technique is the copper(I)-catalyzed alkyne-azide cycloaddition ("Click Chemistry"), which offers high yields and specificity.[5] Another method involves the direct reaction of an amine-functionalized steroid with NBD-Cl.[3] Linkers, such as ω-amino acids, are often incorporated between the steroid and the NBD tag to provide flexibility and extend the fluorophore away from the core steroid structure, which can be critical for maintaining biological activity.[3]

A generalized workflow for synthesizing NBD-steroid conjugates is depicted below.

Quantitative Data Summary

The utility of an NBD-steroid probe is defined by its photophysical properties and its biological activity relative to the unlabeled parent molecule. The following tables summarize key quantitative data for several published NBD-steroid derivatives.

Table 1: Spectroscopic Properties of NBD-Steroid Conjugates

| NBD-Steroid Derivative | Excitation Max (λ_ex) | Emission Max (λ_em) | Environment | Reference |

| NBD Oligo Dye | 465 nm | 515 nm | Not Specified | [6] |

| 22-NBD-Cholesterol | ~470 nm | ~540 nm | Cell Membranes | [1] |

| 22-NBD-Cholesterol | 473 nm (laser) | 530 - 550 nm | Human PBMC | [7] |

| NBD-Cholesterol | 488 nm (laser) | 505 - 530 nm (filter) | Adipocytes | [8] |

| RU 45196 (NBD-Progestin/Glucocorticoid) | Not specified | Not specified | High affinity for PR and GR | [9][10] |

Note: The exact excitation and emission maxima of NBD are highly dependent on the local environment's polarity.[1][2]

Table 2: Receptor Binding & Biological Activity Data

| NBD-Steroid Derivative | Receptor/Target | Assay Type | Quantitative Value | Reference |

| Alprenolol-NBD | β-adrenoceptors | Functional Assay (pD2') | 8.3 (atrium), 8.2 (trachea) | [11] |

| Pindolol-NBD | β-adrenoceptors | Functional Assay (pD2') | 8.5 (atrium), 8.8 (trachea) | [11] |

| Alprenolol-NBD | β-adrenoceptors | Radioligand Binding (pKd) | 8.5 (Chang liver cells) | [11] |

| Pindolol-NBD | β-adrenoceptors | Radioligand Binding (pKd) | 8.9 (Chang liver cells) | [11] |

| This compound | Progesterone (B1679170) & Glucocorticoid Receptors | Receptor Binding | "Remarkable affinity" | [9] |

| C11-NBD 3α5αP | GABA-A Receptor | Fluorescence Accumulation (τ) | 1.9 min | [12] |

Key Applications & Signaling Pathways

NBD-labeled steroids are versatile tools used to probe several fundamental cellular processes.

Cholesterol Trafficking

NBD-cholesterol is widely used to study the pathways of cholesterol uptake and intracellular transport.[13][14] It allows researchers to visualize the movement of cholesterol from the plasma membrane to internal organelles like the endoplasmic reticulum and lipid droplets.[8][15] Studies using NBD-cholesterol have helped to identify different absorption pathways, including those that are dependent on or independent of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[14]

The general pathway for receptor-mediated sterol uptake and trafficking can be visualized as follows:

Glucocorticoid Receptor Action

Fluorescently-labeled glucocorticoids can be used to visualize the mechanism of action of this important class of steroids. Glucocorticoids act by binding to cytosolic glucocorticoid receptors (GR), which are maintained in an inactive state by chaperone proteins like Hsp90.[16][17] Upon steroid binding, the chaperones dissociate, and the activated steroid-receptor complex translocates to the nucleus.[16][17] In the nucleus, it binds to Glucocorticoid Response Elements (GREs) on DNA, modulating the transcription of target genes to produce anti-inflammatory effects.[16][17]

Experimental Protocols

The following are representative protocols for the use of NBD-steroid derivatives in cell biology, synthesized from established methodologies.[1][7][18][19][20]

Protocol: Live-Cell Labeling and Imaging with NBD-Cholesterol

This protocol describes the general procedure for labeling live mammalian cells with NBD-cholesterol to visualize its uptake and distribution.

Materials:

-

NBD-cholesterol stock solution (1-5 mM in DMSO or ethanol)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~470 nm, Emission ~540 nm)

Procedure:

-

Cell Preparation: Culture cells to a desired confluency (e.g., 60-80%) on a glass-bottom imaging dish. Ensure cells are healthy and adherent.

-

Preparation of Labeling Solution: a. Prepare a 1% (w/v) BSA solution in HBSS. b. Dilute the NBD-cholesterol stock solution into the BSA/HBSS solution to a final concentration of 1-10 µM. Vortex immediately to facilitate complex formation, which improves solubility and delivery to cells. c. Incubate the labeling solution for 15-30 minutes at 37°C.

-

Cell Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells twice with pre-warmed HBSS. c. Add the NBD-cholesterol-BSA complex solution to the cells. d. Incubate for 15-60 minutes at 37°C. The optimal time depends on the cell type and experimental goal.

-

Washing and Imaging: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed HBSS or imaging medium to remove excess probe. c. Add fresh, pre-warmed imaging medium to the dish. d. Proceed immediately to imaging on a fluorescence microscope.

Protocol: Receptor Binding Assay Using a Fluorescent Steroid

This protocol provides a framework for a competitive binding assay to determine the affinity of an unlabeled compound for a steroid receptor, using an NBD-labeled steroid as the tracer.[10][21][22]

Materials:

-

NBD-labeled steroid ligand (e.g., NBD-progestin)

-

Cell lysate or purified receptor preparation containing the target receptor

-

Unlabeled competitor compound (the drug being tested)

-

Assay buffer (e.g., Tris-based buffer with appropriate additives)

-

96-well microplate (black, for fluorescence)

-

Plate reader capable of measuring fluorescence

Procedure:

-

Assay Setup: a. In a 96-well plate, add a constant concentration of the receptor preparation to each well. b. Add increasing concentrations of the unlabeled competitor compound to the wells. Include a control with no competitor (for maximum binding) and a control with a vast excess of competitor (for non-specific binding).

-

Ligand Addition: Add a constant, low concentration of the NBD-labeled steroid to each well. This concentration should ideally be at or below the Kd of the fluorescent ligand for the receptor to ensure sensitivity.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours). Protect the plate from light.

-

Detection: a. Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for NBD. b. Alternatively, if using a separation method (e.g., size-exclusion chromatography or filtration), separate the receptor-bound ligand from the free ligand and measure the fluorescence of the bound fraction.

-

Data Analysis: a. Subtract the non-specific binding signal from all other readings. b. Plot the specific binding (fluorescence intensity) as a function of the log of the competitor concentration. c. Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the NBD-ligand). d. Calculate the inhibition constant (Ki) for the competitor compound using the Cheng-Prusoff equation.

Disclaimer: This document is intended for informational and research purposes only. All laboratory procedures should be conducted with appropriate safety precautions and after consulting original research articles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of fluorescently labeled steroidal antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NBD Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a fluorescent steroid derivative with high affinities for the glucocorticoid and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor binding of NBD-labeled fluorescent estrogens and progestins in whole cells and cell-free preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Irreversible binding of the fluorescent beta-adrenoceptor probes alprenolol-NBD and pindolol-NBD to specific and non-specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurosteroid migration to intracellular compartments reduces steroid concentration in the membrane and diminishes GABA-A receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 17. google.com [google.com]

- 18. benchchem.com [benchchem.com]

- 19. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A nuclear binding assay to assess the biological activity of steroid receptors in isolated animal and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Receptor-Ligand Binding Assays [labome.com]

Methodological & Application

Application Notes and Protocols for Fluorescent RU-486 Derivatives in Microscopy

Topic: Application of Fluorescently Labeled RU-486 Analogues in Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recent advancements in cellular imaging have been driven by the development of highly specific fluorescent probes. For researchers studying steroid hormone receptors, fluorescently labeled ligands are invaluable tools for visualizing receptor dynamics in living cells. This document provides detailed application notes and protocols for the use of fluorescent derivatives of RU-486 (Mifepristone), a potent antagonist of the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR). These fluorescent probes, such as RU-486 conjugated to fluorophores like BODIPY and TAMRA, enable the real-time visualization of receptor translocation and interaction with cellular components.

Principle and Mechanism of Action

RU-486 is a synthetic steroid that binds with high affinity to the progesterone and glucocorticoid receptors, acting as an antagonist. When RU-486 is conjugated to a fluorescent dye, the resulting probe allows for the direct visualization of these receptors within cells.

The general mechanism involves the following steps:

-

The fluorescent RU-486 derivative passively diffuses across the cell membrane.

-

Inside the cell, it binds to the ligand-binding domain of the target receptor (PR or GR), which is typically located in the cytoplasm as part of a larger protein complex.

-

Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other associated proteins.

-

The activated receptor-ligand complex then translocates into the nucleus.

-

Within the nucleus, the complex can be visualized, allowing for the study of receptor localization and dynamics.

Quantitative Data Summary

The following table summarizes the key quantitative data for commonly used fluorescent derivatives of RU-486. This data is essential for designing and executing fluorescence microscopy experiments.

| Compound | Target Receptor | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | IC50 (nM) | Reference |

| RU486-BODIPY | Progesterone Receptor | BODIPY | Not Specified | Not Specified | 0.04 (increases to 0.29 with BSA) | ~1.5-fold higher potency than RU-486 | [1] |

| RU486-TAMRA | Progesterone Receptor | Tetramethylrhodamine (TAMRA) | Not Specified | Not Specified | 0.04 (increases to 0.08 with BSA) | ~5-fold lower potency than RU-486 | [1] |

| Fluorescein-Mifepristone Conjugate | Progesterone Receptor | Fluorescein | Not Specified | Not Specified | Not Specified | Comparable to parent compound |

Note: Specific excitation and emission maxima can vary depending on the local environment. It is recommended to determine the optimal imaging conditions empirically.

Experimental Protocols

This section provides detailed protocols for the preparation, staining, and imaging of cells using fluorescent RU-486 derivatives.

Materials

-

Fluorescent RU-486 derivative (e.g., RU486-BODIPY or RU486-TAMRA)

-

Cell line expressing the target receptor (e.g., T47D for progesterone receptor)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Formaldehyde or paraformaldehyde (for fixed-cell imaging)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets

Cell Preparation and Staining (Live-Cell Imaging)

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Preparation of Staining Solution: Prepare a stock solution of the fluorescent RU-486 derivative in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can range from 10 nM to 1 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO2 incubator. Incubation times can vary from 30 minutes to several hours, depending on the probe and cell type.[1]

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound probe.

-

Imaging: Immediately proceed to imaging on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

Cell Fixation and Staining (Fixed-Cell Imaging)

-

Cell Culture and Staining: Follow steps 1-3 from the live-cell imaging protocol.

-

Fixation: After staining, wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining (Optional): If desired, incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.

-

Mounting: Wash the cells again with PBS and mount with an appropriate mounting medium.

-

Imaging: Image the cells using a fluorescence microscope.

Fluorescence Microscopy and Image Acquisition

-

Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with filter sets appropriate for the chosen fluorophore.

-

Imaging Parameters:

-

Excitation and Emission: Use the appropriate laser lines and emission filters based on the spectral properties of the fluorophore.

-

Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.

-

Exposure Time/Laser Power: Minimize phototoxicity and photobleaching by using the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio.

-

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal. Quantitative analysis can be performed to measure the intensity of the signal in different cellular compartments (e.g., nucleus vs. cytoplasm).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of fluorescent RU-486 derivatives and the general experimental workflow.

Caption: Signaling pathway of fluorescent RU-486 derivatives.

Caption: Experimental workflow for fluorescence microscopy.

Troubleshooting

-

High Background:

-

Reduce the concentration of the fluorescent probe.

-

Increase the number and duration of washing steps.

-

Use a culture medium without phenol (B47542) red, as it can be autofluorescent.

-

-

No Signal or Weak Signal:

-

Increase the concentration of the fluorescent probe.

-

Increase the incubation time.

-

Ensure the cell line expresses the target receptor.

-

Check the filter sets and laser lines on the microscope.

-

-

Phototoxicity:

-

Reduce laser power and exposure time.

-

Use a more sensitive camera.

-

For live-cell imaging, acquire images at longer time intervals.

-

Conclusion

Fluorescent derivatives of RU-486 are powerful tools for studying the dynamics of progesterone and glucocorticoid receptors in cells. By following the protocols outlined in these application notes, researchers can successfully employ these probes to gain valuable insights into steroid hormone receptor biology. Careful optimization of staining and imaging conditions is crucial for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for RU 45196 (Mifepristone) In Vitro Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196, widely known as mifepristone (B1683876) or RU-486, is a synthetic steroid that exhibits high binding affinity for both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), acting as a potent antagonist for both. Its utility in research and clinical settings stems from its ability to competitively inhibit the actions of endogenous hormones at these receptors.[1][2] Mifepristone's intrinsic fluorescence also presents opportunities for the development of non-radioactive binding assays.[3]

These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound (mifepristone) with the progesterone and glucocorticoid receptors. The protocols are designed to be adaptable for various research applications, from basic receptor pharmacology to high-throughput screening of novel compounds.

Data Presentation: Binding Affinity of this compound (Mifepristone)

The following table summarizes the reported binding affinities of this compound (mifepristone) for the human progesterone and glucocorticoid receptors.

| Receptor | Ligand | Assay Type | Affinity Constant (Ki) | Reference |

| Progesterone Receptor (PR) | This compound (Mifepristone) | Radioligand Competition | ~1.9 nM | [4] |

| Glucocorticoid Receptor (GR) | This compound (Mifepristone) | Radioligand Competition | ~2 nM | [4] |

Experimental Protocols

Two primary methodologies are presented for determining the binding affinity of this compound (mifepristone) to its target receptors: a traditional radioligand competitive binding assay and a more modern fluorescence polarization-based competitive binding assay.

Protocol 1: Radioligand Competitive Binding Assay

This protocol describes a classic method to determine the binding affinity of this compound (mifepristone) by measuring its ability to displace a radiolabeled ligand from either the progesterone or glucocorticoid receptor.

Materials:

-

Receptor Source: Purified recombinant human progesterone or glucocorticoid receptor, or cell lysates/membrane preparations from cells overexpressing the target receptor.

-

Radioligand:

-

For Progesterone Receptor: [³H]-Promegestone (R5020)

-

For Glucocorticoid Receptor: [³H]-Dexamethasone

-

-

Test Compound: this compound (Mifepristone)

-

Non-specific Binding Control: High concentration of a non-radiolabeled agonist (e.g., Progesterone or Dexamethasone).

-

Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM MgCl₂, 10% glycerol, 5 mM dithiothreitol).

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethylenimine (PEI).

-

Filtration Apparatus

-

Scintillation Counter

-

96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (mifepristone) in a suitable solvent such as DMSO or ethanol.[2]

-

Prepare serial dilutions of this compound (mifepristone) in assay buffer to create a concentration range that will span the expected IC₅₀ value.

-

Prepare solutions of the radioligand and the non-specific binding control in assay buffer. The concentration of the radioligand should be close to its Kd value.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor preparation + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor preparation + Radioligand + High concentration of non-labeled agonist.

-

Competitive Binding: Receptor preparation + Radioligand + Serial dilutions of this compound (mifepristone).

-

-

-

Incubation:

-

Add the receptor preparation to each well.

-

Add the appropriate competitor (assay buffer, non-specific control, or this compound dilution).

-

Add the radioligand to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-4 hours, but should be determined experimentally).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound (mifepristone) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol leverages the fluorescent properties of a tracer ligand to measure competitive binding in a homogeneous format, eliminating the need for a separation step.

Materials:

-

Receptor Source: Purified recombinant human progesterone or glucocorticoid receptor.

-

Fluorescent Tracer:

-

Test Compound: this compound (Mifepristone)

-

Assay Buffer: Similar to the radioligand assay buffer, optimized for FP.

-

Black, low-binding 96- or 384-well plates.

-

Fluorescence Polarization Plate Reader.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions and serial dilutions of this compound (mifepristone) as described in Protocol 1.

-

Prepare solutions of the receptor and the fluorescent tracer in the assay buffer. The optimal concentrations of the receptor and tracer should be determined empirically to achieve a stable and significant polarization window.

-

-

Assay Setup:

-

In a black microplate, set up the following conditions in triplicate:

-

Maximum Polarization (0% competition): Receptor + Fluorescent Tracer + Assay Buffer.

-

Minimum Polarization (background): Fluorescent Tracer + Assay Buffer (no receptor).

-

Competitive Binding: Receptor + Fluorescent Tracer + Serial dilutions of this compound (mifepristone).

-

-

-

Incubation:

-

Add the assay buffer, this compound dilutions, and fluorescent tracer to the appropriate wells.

-

Add the receptor to all wells except the minimum polarization control.

-

Incubate the plate at room temperature, protected from light, for a period sufficient to reach equilibrium (e.g., 2-4 hours).[5]

-

-

Detection:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The data are typically expressed in millipolarization units (mP).

-

Plot the mP values against the logarithm of the this compound (mifepristone) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Ki value can be calculated using the Cheng-Prusoff equation, as described in Protocol 1.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound (mifepristone) and a generalized experimental workflow for the competitive binding assays.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. digoxigenin-11-utp.com [digoxigenin-11-utp.com]

- 3. A novel, high-affinity, fluorescent progesterone receptor antagonist. Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for RU 45196 in Steroid Hormone Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic 11β-substituted 19-norsteroid of the estra-4,9-diene series, notable for its intrinsic fluorescence and high binding affinity for both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR)[1][2]. These properties make it a valuable tool for investigating the mechanisms of steroid hormone action, receptor dynamics, and for potential diagnostic applications. This document provides detailed application notes and protocols for the use of this compound in studying steroid hormone action.

Properties of this compound

This compound's utility stems from its dual functionality as a high-affinity ligand and a fluorescent probe.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Class | 11β-substituted 19-norsteroid | [1][2] |

| Target Receptors | Glucocorticoid Receptor (GR), Progesterone Receptor (PR) | [1][2] |

| Fluorescence | ||

| Excitation Wavelength | 480 nm | [1][2] |

| Emission Wavelength | 525 nm | [1][2] |

Signaling Pathways

Steroid hormones, upon binding to their intracellular receptors like GR and PR, initiate a signaling cascade that primarily results in the regulation of gene expression.

Classical Genomic Signaling Pathway:

-

Ligand Binding: this compound, being a lipophilic steroid, can cross the cell membrane and bind to GR or PR located in the cytoplasm.

-

Receptor Activation: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated receptor-ligand complexes dimerize and translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the dimers bind to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.

Caption: Classical genomic signaling pathway of steroid hormone receptors.

Experimental Protocols

Competitive Receptor Binding Assay using Fluorescence Polarization

This protocol describes a method to determine the binding affinity of a test compound for GR or PR by competing with the fluorescent ligand this compound. The principle is based on the change in fluorescence polarization (FP) of this compound upon binding to the larger receptor protein.

Materials:

-

Purified recombinant human GR or PR

-

This compound

-

Test compounds

-

Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-